![molecular formula C12H12N2O2S B2833959 Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate CAS No. 82424-70-2](/img/structure/B2833959.png)
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would have a planar structure due to the presence of conjugated double bonds . The other groups attached to the ring would likely have their own distinct orientations depending on their size and the specific configuration of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group might be involved in acid-base reactions, while the carboxylate ester group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Chemistry Applications
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate and its derivatives are utilized in the synthesis of constrained heterocyclic γ-amino acids, which are valuable as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs (Amino(methyl)-1,3-thiazole-5-carboxylic acids) is centered on cross-Claisen condensations, providing a flexible method for the introduction of a wide variety of lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids (L. Mathieu et al., 2015).
Pharmacological Investigations
Novel 2-Amino-4-Methylthiazole analogs have been developed to combat both Gram-positive and Gram-negative bacterial and fungal infections. These thiazole-carboximidamide derivatives exhibit excellent antimicrobial activity, with some analogs displaying potency in the nanomolar range against GlcN-6-P Synthase, suggesting a potential for the development of new antimicrobial agents (A. Omar et al., 2020).
Antitumor Activity
The antitumor potential of 2-(4-Aminophenyl)benzothiazoles, which share a similar core structure with the compound of interest, has been extensively studied. These compounds display potent and selective antitumor activity against various cancer cell lines. Investigations into their mechanism of action suggest a novel mode of action, possibly involving metabolism as a central role in their antitumor effects. These findings underscore the importance of structural analogs of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate in developing new anticancer therapies (M. Chua et al., 1999).
Corrosion Inhibition
Research has also explored the utility of thiazole derivatives in material science, particularly as corrosion inhibitors for metals. For instance, Pyranpyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel, relevant to industrial applications. Such studies highlight the multifaceted applications of thiazole derivatives beyond pharmacology, extending their usefulness to industrial processes (P. Dohare et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXTAKZSPNUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate |
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